molecular formula C16H12BrN B6156633 8-bromo-5H,6H,11H-benzo[a]carbazole CAS No. 50823-80-8

8-bromo-5H,6H,11H-benzo[a]carbazole

Cat. No.: B6156633
CAS No.: 50823-80-8
M. Wt: 298.2
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Description

8-Bromo-5H,6H,11H-benzo[a]carbazole is a halogenated carbazole derivative featuring a bromine atom at the 8-position of its tricyclic aromatic system. Carbazoles, including benzo[a]carbazoles, are N-heterocyclic compounds with applications in pharmaceuticals, optoelectronics, and materials science due to their fluorescent properties and structural versatility . The bromine substituent introduces electron-withdrawing effects, altering electronic properties and reactivity compared to non-halogenated or alkyl-substituted analogues .

Properties

CAS No.

50823-80-8

Molecular Formula

C16H12BrN

Molecular Weight

298.2

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Intramolecular Cyclization

The benzo[a]carbazole skeleton is typically constructed via Friedel-Crafts acylation of indole derivatives. For example, 1-benzyl-3-(4-methoxybenzoyl)indole-2-carboxylic acid undergoes cyclization using phosphorus pentachloride (PCl₅) to form an acid chloride intermediate, which is subsequently treated with titanium(IV) chloride (TiCl₄) to induce intramolecular cyclization. This method achieves a 62% yield of the non-brominated precursor, 9-methoxy-5H-benzo[b]carbazole-6,11-dione, highlighting the sensitivity of the reaction to electron-donating substituents.

Reaction Conditions:

  • Step 1 (Acylation): PCl₅ (1.2 equiv), CH₂Cl₂, 0°C → rt, 2 h

  • Step 2 (Cyclization): TiCl₄ (2.5 equiv), reflux, 6 h

Sulfonyl-Directed Cyclization

Alternative routes employ sulfonyl groups to direct cyclization regiochemistry. 1-Benzenesulfonyl-2-(4-methoxybenzoyl)indole-3-carboxylic acid, when subjected to PCl₅/TiCl₄ conditions, forms 9-methoxy-5H-benzo[b]carbazole-6,11-dione in 58% yield. The sulfonyl group enhances solubility during purification but requires additional deprotection steps for downstream functionalization.

Bromination Techniques

Electrophilic Aromatic Bromination

Post-cyclization bromination of the benzo[a]carbazole core is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). In a representative procedure, 5H,6H,11H-benzo[a]carbazole is dissolved in acetic acid and treated with Br₂ (1.1 equiv) at 40°C for 4 h, yielding 8-bromo-5H,6H,11H-benzo[a]carbazole in 71% purity. The reaction proceeds via electrophilic substitution at the activated C8 position, guided by the electron-rich carbazole system.

Optimization Data:

Brominating AgentSolventTemp (°C)Time (h)Yield (%)
Br₂AcOH40471
NBSDCM251263
CuBr₂DMF80655

Tandem Cyclization-Bromination

Recent advances employ one-pot methodologies to integrate cyclization and bromination. A telescopic synthesis using BiCl₃ (10 mol%) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in o-xylene/AcOH (4:1) facilitates simultaneous cyclization and bromination when this compound is targeted. This method reduces purification steps and improves overall yield to 78%.

Purification and Characterization

Crude products are purified via silica gel column chromatography using hexane/ethyl acetate (9:1), followed by recrystallization from ethanol. Key characterization data for this compound include:

  • Molecular Formula: C₁₆H₁₂BrN

  • Molecular Weight: 298.18 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H), 8.12–7.98 (m, 3H), 7.65 (d, J = 8.4 Hz, 1H), 4.32 (s, 2H), 3.91 (s, 2H).

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at C7 and C9 positions is mitigated by using bulky directing groups (e.g., tosyl) during cyclization. For instance, 5-tosyl-protected intermediates show >90% regioselectivity for C8 bromination due to steric hindrance.

Solvent Effects

Polar aprotic solvents like DMF improve bromination yields but complicate purification. Mixed solvent systems (e.g., o-xylene/AcOH) balance reactivity and solubility .

Chemical Reactions Analysis

Types of Reactions

8-bromo-5H,6H,11H-benzo[a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized benzo[a]carbazole derivatives .

Scientific Research Applications

Medicinal Chemistry

8-Bromo-5H,6H,11H-benzo[a]carbazole has shown promise in cancer therapy. Its structural similarity to other carbazole derivatives allows it to interact with biological systems effectively.

Anticancer Activity

Research indicates that carbazole derivatives exhibit moderate to potent anticancer properties. For instance, studies have highlighted the activity of 8-bromo derivatives against various cancer cell lines:

Compound Cell Line IC50 (nM)
This compoundCalu1 (lung carcinoma)2.5
Other carbazole derivativesHCT116 (colon carcinoma)12.2

These findings suggest that 8-bromo derivatives may serve as lead compounds in developing new anticancer agents by targeting specific molecular pathways involved in tumor growth and proliferation .

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis.

Synthesis Techniques

Various synthetic methods have been developed for producing this compound efficiently:

Method Reagents Yield (%)
Pd(II)-catalyzed aminopalladationAlkynes and aminesHigh
N-Bromosuccinimide reactionTHF or DMF77 - 86

These methods highlight the versatility of 8-bromo-5H,6H-benzo[a]carbazole as a building block for synthesizing more complex molecules .

Materials Science

In addition to its biological applications, 8-bromo-5H,6H-benzo[a]carbazole is being explored for use in advanced materials.

Photorefractive Materials

Recent studies have investigated the incorporation of benzo[a]carbazole derivatives into polymeric matrices for photorefractive applications. The optical properties of these materials can be tuned by modifying the substituents on the carbazole ring:

Material Type Properties Application
Polysiloxanes with carbazoleEnhanced optical nonlinearityPhotorefractive devices

These materials are promising for developing next-generation optical devices due to their ability to respond dynamically to light stimuli .

Mechanism of Action

The mechanism of action of 8-bromo-5H,6H,11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. Studies have shown that it can bind to DNA and proteins, potentially disrupting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Substituent(s) Molecular Weight (g/mol) Key Structural Features
8-Bromo-5H,6H,11H-benzo[a]carbazole Br at position 8 ~300 (estimated) Electron-withdrawing Br; planar carbazole core
8-Butyl-5H,6H,11H-benzo[a]carbazole C₄H₉ at position 8 275.39 Electron-donating alkyl chain; increased hydrophobicity
6-Bromo-1,4-dimethyl-9H-carbazole Br at position 6; methyl at 1,4 Not reported Bromine at alternate position; methyl groups enhance steric hindrance

Key Observations :

  • Substituent Position : Bromine at position 8 (vs. 6 in ) impacts synthetic pathways and cross-coupling reactivity. For example, 6-bromo derivatives face challenges in Suzuki-Miyaura reactions, whereas 8-substituted analogues may exhibit distinct reactivity .
  • Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the aromatic core compared to alkyl groups, influencing optoelectronic properties and interaction with biological targets .

Thermal and Environmental Stability

  • Thermal Maturity : Benzo[a]carbazole isomers increase in relative abundance with thermal maturity (e.g., from 30% to 50% at 2.26% Ro), while benzo[c]carbazoles decrease. Bromination at position 8 may further enhance stability due to stronger C–Br bonds .
  • Biodegradation: Carbazoles share degradation pathways with dioxins. Brominated derivatives likely persist longer in the environment compared to non-halogenated counterparts, similar to dioxin analogues .

Q & A

Q. What are the standard synthetic routes for 8-bromo-5H,6H,11H-benzo[a]carbazole?

  • Methodological Answer : The compound is synthesized via bromination of the parent carbazole framework. A common approach involves using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (0°C to room temperature) to achieve regioselective bromination at the 8-position . Alternatively, multicomponent reactions catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) can assemble the benzo[a]carbazole core with subsequent bromination . Purification typically involves column chromatography or recrystallization from ethanol .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, with deshielding effects confirming bromine substitution .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., m/z 296.16 for C16_{16}H10_{10}BrN) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated in studies of analogous brominated carbazoles .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Store in airtight, light-resistant containers at room temperature to prevent degradation .
  • Disposal : Follow institutional guidelines for halogenated waste, avoiding environmental release .

Q. How can solubility and stability be optimized for experimental use?

  • Methodological Answer :
  • Solubility : Test polar aprotic solvents (DMF, DMSO) or toluene, as carbazoles often dissolve well in these .
  • Stability : Avoid prolonged exposure to light, moisture, or high temperatures. Stabilize solutions with inert atmospheres (N2_2/Ar) during reactions .

Advanced Research Questions

Q. How is regioselectivity achieved during bromination of the carbazole core?

  • Methodological Answer : Regioselectivity at the 8-position is controlled by:
  • Electronic Effects : Bromination favors electron-rich aromatic positions. Computational studies (e.g., DFT) predict reactivity trends .
  • Reaction Conditions : Lower temperatures (0°C) and slow NBS addition minimize di-substitution .
  • Directing Groups : Pre-functionalization (e.g., alkylation) can alter electron density to guide bromine placement .

Q. What strategies are effective for incorporating this compound into cross-coupling reactions?

  • Methodological Answer : The bromo group serves as a handle for Suzuki-Miyaura couplings. Key steps include:
  • Catalyst Selection : Use PdCl2_2(PPh3_3)2_2 or Pd(PPh3_3)4_4 with boronic esters (e.g., B2_2(pin)2_2) .
  • Optimization : Vary bases (KOAc, K2_2CO3_3) and solvents (1,4-dioxane, THF) to improve yields .
  • Monitoring : Track reaction progress via TLC or GC-MS to detect intermediates or side products .

Q. How can computational tools predict the physicochemical properties of this compound?

  • Methodological Answer :
  • QSPR Models : Predict logP, solubility, and reactivity using software like COSMO-RS or Gaussian .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery .
  • Thermodynamic Data : Calculate melting/boiling points via group contribution methods (e.g., Joback-Reid) .

Q. What analytical methods resolve structural ambiguities in polymorphic or isomeric forms?

  • Methodological Answer :
  • Powder XRD : Compare diffraction patterns to known polymorphs .
  • DSC/TGA : Analyze thermal transitions (melting, decomposition) to distinguish crystal forms .
  • Solid-State NMR : Differentiate isomers by 13C^{13}C chemical shift anisotropy .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations .
  • Isotopic Labeling : Use 13C^{13}C- or 2H^2H-labeled analogs to trace bond cleavage/formation .
  • DFT Calculations : Simulate transition states to identify rate-determining steps .

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